molecular formula C19H19ClN2O4S2 B2570281 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-30-5

4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2570281
CAS No.: 863512-30-5
M. Wt: 438.94
InChI Key: BDFPYXPGRWZLRZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Preparation Methods

The synthesis of 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thioamide under acidic conditions to form the thiazole ring . This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase isozymes, which play a role in various physiological processes . By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects. Additionally, it may interfere with microbial cell wall synthesis, leading to its antimicrobial properties .

Properties

IUPAC Name

4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFPYXPGRWZLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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